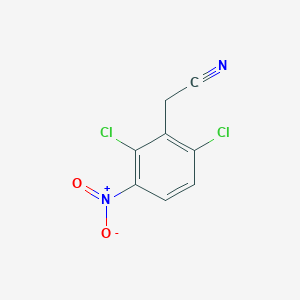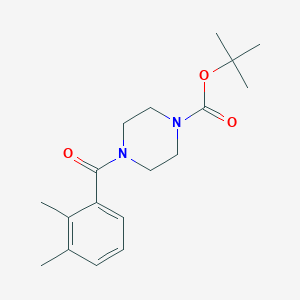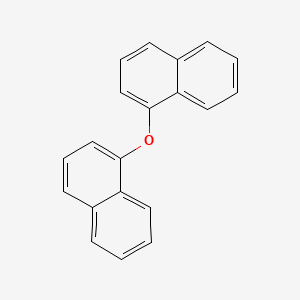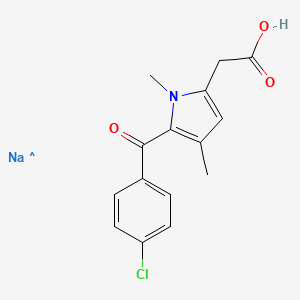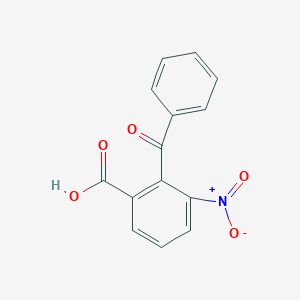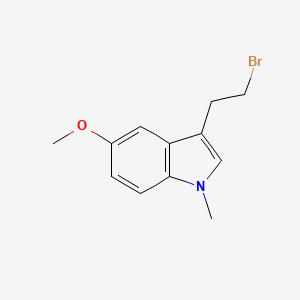
3-(2-Bromoethyl)-5-methoxy-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-5-methoxy-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromoethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-5-methoxy-1-methylindole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-1-methyl-1H-indole.
Bromination: The 3-position of the indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-bromoethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-5-methoxy-1-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
3-(2-Bromoethyl)-5-methoxy-1-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-5-methoxy-1-methylindole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-(2-Chloroethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
5-Methoxy-1-methyl-1H-indole: Lacks the bromoethyl group at the 3-position.
Uniqueness
The presence of the bromoethyl group at the 3-position of the indole ring makes 3-(2-Bromoethyl)-5-methoxy-1-methylindole unique. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research applications.
属性
CAS 编号 |
185558-16-1 |
|---|---|
分子式 |
C12H14BrNO |
分子量 |
268.15 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-5-methoxy-1-methylindole |
InChI |
InChI=1S/C12H14BrNO/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
QZCLOSCVRVVIJM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
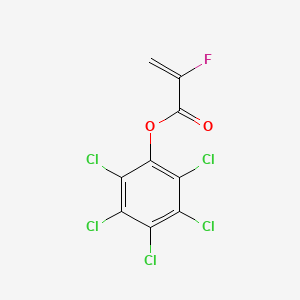

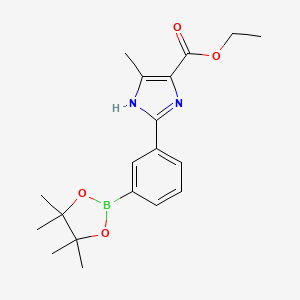
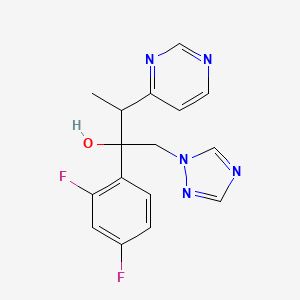
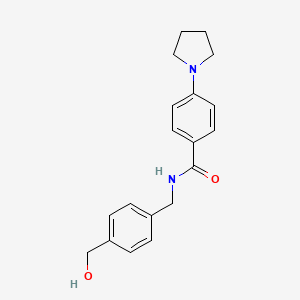
![tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate](/img/structure/B8650752.png)
